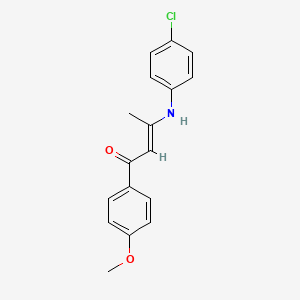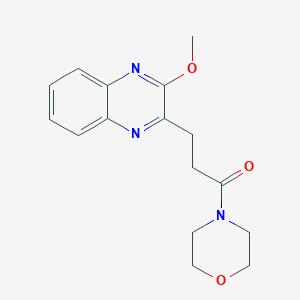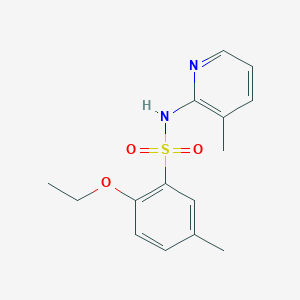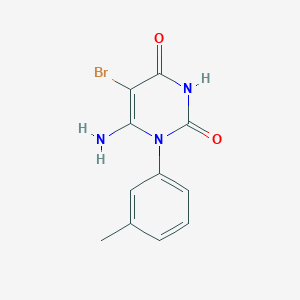![molecular formula C11H13N3O3 B5358988 (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one](/img/structure/B5358988.png)
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one is an organic compound characterized by the presence of a hydrazone functional group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a nitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a pentan-2-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one typically involves the condensation reaction between 2-nitrophenylhydrazine and pentan-2-one. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
2-nitrophenylhydrazine+pentan-2-one→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states.
Comparación Con Compuestos Similares
Similar Compounds
(4Z)-4-[(2-aminophenyl)hydrazinylidene]pentan-2-one: Similar structure but with an amino group instead of a nitro group.
(4Z)-4-[(2-chlorophenyl)hydrazinylidene]pentan-2-one: Similar structure but with a chloro group instead of a nitro group.
(4Z)-4-[(2-methylphenyl)hydrazinylidene]pentan-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8(7-9(2)15)12-13-10-5-3-4-6-11(10)14(16)17/h3-6,13H,7H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLFRCURCITKX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)


![1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5358955.png)

![1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5358967.png)
![[(Z)-[(E)-8-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-6-methyloct-5-en-2-ylidene]amino]urea](/img/structure/B5358969.png)

![4-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5358982.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5358985.png)
![(5Z)-2-(2,6-Dimethylmorpholin-4-YL)-5-[(4-ethoxyphenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B5359001.png)
![7-hydroxy-8-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5359004.png)
